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Compound of Interest

Compound Name: Ethyl 4,4,4-trichloroacetoacetate

Cat. No.: B1581922

Ethyl 4,4,4-trichloro-3-oxobutanoate is a polyhalogenated 3-keto ester of significant interest in
synthetic organic chemistry. Its structure combines the reactivity of a 3-dicarbonyl moiety with
the unique electronic and steric properties imparted by a terminal trichloromethyl group. This
guide provides a comprehensive overview of its properties, reactivity, and synthetic potential,
with a particular focus on its applications as a precursor for complex chemical entities and
chiral intermediates relevant to pharmaceutical development. While some of its physical
properties are not extensively documented, a robust understanding of its chemical behavior
can be derived from its structure and comparison to well-studied analogs. This document
serves as a technical resource for scientists aiming to leverage this potent synthon in their
research and development endeavors.

Core Chemical and Physical Properties

The defining features of Ethyl 4,4,4-trichloro-3-oxobutanoate are its ethyl ester and
trichlorinated ketone functionalities. The strong electron-withdrawing nature of the -CCls group
significantly influences the acidity of the a-protons and the electrophilicity of the adjacent
carbonyl carbon.
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Property Value Source
CAS Number 3702-98-5 [1][2]
Molecular Formula CeH7Cl303 [1][2]
Molecular Weight 233.47 g/mol [11[2]
SMILES CCOC(=0)CC(=0)c(cI(chcl [1]
XGIRWPYENXRJIMZ-
InChlKey [1]
UHFFFAOYSA-N
Ethyl 4,4,4-
trichloroacetoacetate, Butanoic
Synonyms ) ) [3]
acid, 4,4,4-trichloro-3-oxo-,
ethyl ester
Melting Point Not available [1]
Boiling Point Not available [1]
Density Not available [1]

Keto-Enol Tautomerism: A Key Equilibrium

Like most 3-keto esters, Ethyl 4,4,4-trichloro-3-oxobutanoate exists in a dynamic equilibrium
between its keto and enol forms.[4][5] Tautomers are constitutional isomers that readily
interconvert, in this case, through the migration of a proton and the shifting of a double bond.[6]
[7] The strong inductive effect of the trichnloromethyl group is expected to significantly influence
this equilibrium, potentially favoring the enol form more than in its non-halogenated
counterpart, ethyl acetoacetate. This is because the enol form can be stabilized by an
intramolecular hydrogen bond, a phenomenon observed in the analogous trifluoro compound.

[8]
Caption: Keto-Enol equilibrium of the title compound.

Spectroscopic Profile (Predicted)

While specific spectral data is not widely published, a profile can be predicted based on its
structure and data from similar compounds like ethyl acetoacetate and ethyl 4-
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chloroacetoacetate.[9][10]

'H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet
around 1.3 ppm and a quartet around 4.2 ppm). The a-methylene protons (-CHz-) would
likely appear as a singlet around 3.5-4.0 ppm, shifted downfield due to the adjacent carbonyl
and trichloromethyl groups. In the enol form, this signal would be replaced by a vinyl proton
signal further downfield.

13C NMR: Key signals would include the ester carbonyl (~167 ppm), the ketone carbonyl
(~190-200 ppm), the trichloromethyl carbon (~95 ppm), the a-carbon (~45-50 ppm), and the
carbons of the ethyl group (~62 ppm for -OCHz- and ~14 ppm for -CHs).[10]

Mass Spectrometry: The molecular ion peak would be observed at m/z 232/234/236
depending on the chlorine isotope combination. Common fragmentation patterns would
include the loss of the ethoxy group (-OCzHs, m/z 45) and cleavage to form acylium ions.[10]

Infrared (IR) Spectroscopy: The spectrum would be dominated by two strong carbonyl
stretching bands: one for the ester (around 1740 cm~1) and one for the ketone (around 1720
cm~1). The C-ClI stretches would appear in the fingerprint region (around 600-800 cm~1).

Synthesis and Reactivity
Plausible Synthetic Pathway

A standard method for synthesizing [3-keto esters is the Claisen condensation. A plausible route

to Ethyl 4,4,4-trichloro-3-oxobutanoate involves the condensation of ethyl acetate with ethyl

trichloroacetate in the presence of a strong base like sodium ethoxide.

Ethyl Acetate

[Ethyl Trichloroacetate]

1. NaOEt

Claisen Condensation o
2. HzO* workup

Ethyl 4,4,4-trichloro-3-oxobutanoate

Click to download full resolution via product page
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Caption: Plausible Claisen condensation synthesis route.

Key Areas of Reactivity

The molecule's synthetic utility stems from its multiple reactive sites:

o a-Methylene Protons: These protons are acidic and can be readily deprotonated by a base to
form a nucleophilic enolate, which can undergo alkylation, acylation, and other carbon-
carbon bond-forming reactions.

o Ketone Carbonyl: The ketone is susceptible to nucleophilic attack. A key transformation is its
reduction to a secondary alcohol. Asymmetric reduction to form chiral hydroxy esters is of
paramount importance in pharmaceutical synthesis.

» Trichloromethyl Group: This group can participate in reactions such as the Favorskii
rearrangement or serve as a leaving group under certain conditions.

Application in Chiral Synthesis: Asymmetric
Bioreduction

A primary application for analogous compounds like ethyl 4-chloro-3-oxobutanoate (COBE) is
in the synthesis of chiral building blocks for blockbuster drugs, such as statins.[11][12][13] The
asymmetric reduction of the ketone to either the (S) or (R) alcohol is a critical step.[14]
Biocatalytic methods using ketoreductases or whole-cell systems (e.g., yeast, E. coli) are often
superior to chemical methods due to their exceptional enantioselectivity (>99% e.e.), mild
reaction conditions, and environmental compatibility.[11][15]

Given this precedent, Ethyl 4,4,4-trichloro-3-oxobutanoate is an excellent candidate for similar
biocatalytic transformations to produce novel, chiral trichlorinated hydroxy esters, which are
valuable for drug discovery.

Experimental Protocol: Screening for Biocatalytic
Reduction

This protocol outlines a general workflow for screening microorganisms or isolated enzymes for
the asymmetric reduction of Ethyl 4,4,4-trichloro-3-oxobutanoate. It is based on established
methods for similar substrates.[11][14]
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Materials:

Ethyl 4,4,4-trichloro-3-oxobutanoate (Substrate)

Screening biocatalyst (e.g., Baker's yeast, recombinant E. coli expressing a ketoreductase)

Glucose (Co-substrate for cofactor regeneration)

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

Ethyl acetate (Extraction solvent)

Anhydrous sodium sulfate (Drying agent)
Equipment:

» Shake flasks or reaction vials

o Temperature-controlled incubator/shaker
e Centrifuge

e Separatory funnel

» Rotary evaporator

e Chiral HPLC or GC for analysis
Procedure:

» Biocatalyst Preparation: Cultivate the microbial cells to the desired density or prepare a
solution of the isolated enzyme in the reaction buffer. Harvest cells via centrifugation if using
a whole-cell system.

o Reaction Setup: In a shake flask, suspend the biocatalyst (e.g., 50 g/L wet cell weight) in the
phosphate buffer. Add glucose (e.g., 1.5 equivalents relative to substrate) for cofactor
regeneration.
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Substrate Addition: Add Ethyl 4,4,4-trichloro-3-oxobutanoate to the reaction mixture (e.g., to
a final concentration of 10-50 mM). Due to potential substrate toxicity, a fed-batch strategy
may be required for higher concentrations.[14]

Incubation: Place the flask in an incubator shaker (e.g., 30°C, 200 rpm) and monitor the
reaction progress over time (e.g., 24-48 hours) by taking small aliquots for analysis.

Workup and Extraction: Once the reaction has reached completion (or a desired endpoint),
centrifuge the mixture to remove the biocatalyst. Extract the supernatant with an equal
volume of ethyl acetate three times.

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure using a rotary evaporator to yield the crude product,
ethyl 4,4,4-trichloro-3-hydroxybutanoate.

Analysis: Determine the conversion and enantiomeric excess (e.e.) of the product using
chiral HPLC or GC analysis.

Caption: Workflow for biocatalytic asymmetric reduction.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing Ethyl
4,4,4-trichloro-3-oxobutanoate. A reverse-phase (RP) method using a C18 column is effective.
[3][16]

Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of
acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid
for MS compatibility).[3]

Detection: UV detection is standard, typically at a wavelength around 210 nm.

Chiral Analysis: To determine the enantiomeric purity of the reduced alcohol product, a
specialized chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column) is
required.

Safety and Handling
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While a specific, comprehensive safety data sheet (SDS) for Ethyl 4,4,4-trichloro-3-
oxobutanoate is not readily available, the hazards can be inferred from structurally related
compounds like ethyl 4-chloro-3-oxobutanoate and ethyl trichloroacetate.[17][18]

o Hazard Classification: Expected to be harmful if swallowed, cause skin irritation, and cause
serious eye irritation/damage.[18] May cause respiratory tract irritation.

o Personal Protective Equipment (PPE): Always wear appropriate protective equipment,
including chemical safety goggles, nitrile gloves, and a lab coat.[17] Work in a well-ventilated
area or under a chemical fume hood.

e Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Keep the container tightly closed and store in a cool, dry, well-ventilated place away from
incompatible substances like strong acids, bases, and oxidizing agents.[17]

o First Aid:

o Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate
medical attention.[18]

o Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing
contaminated clothing.[17]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[18]

o Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical
attention.[17]

Conclusion

Ethyl 4,4,4-trichloro-3-oxobutanoate is a valuable and reactive building block with significant
potential in organic synthesis. Its dual functionality, combined with the strong electronic
influence of the trichloromethyl group, makes it a versatile substrate for constructing complex
molecular architectures. Its most promising application lies in the field of asymmetric synthesis,
where it can serve as a precursor to novel chiral trichlorinated alcohols—compounds of high
interest for the development of new pharmaceutical agents. This guide provides the
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foundational knowledge for researchers to handle, analyze, and strategically employ this
compound in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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